An In-depth Technical Guide to 2-aminoethyl N-(1-naphthyl)carbamate: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 2-aminoethyl N-(1-naphthyl)carbamate: Structure, Properties, and Scientific Context
Abstract: This technical guide provides a comprehensive scientific overview of 2-aminoethyl N-(1-naphthyl)carbamate, a molecule of interest in medicinal chemistry and materials science. This document delineates its chemical structure, summarizes its physicochemical properties, and presents a detailed, logically-grounded protocol for its chemical synthesis and purification. Furthermore, it outlines a complete workflow for its analytical characterization using modern spectroscopic techniques. The guide contextualizes the molecule's potential biological activity, drawing parallels to structurally related compounds known for their potent bioactivity, such as the insecticide Carbaryl. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance for working with this versatile chemical entity.
Molecular Structure and Identification
2-aminoethyl N-(1-naphthyl)carbamate is an organic molecule characterized by three key functional components: a bulky, aromatic 1-naphthyl group; a central carbamate linker; and a terminal, nucleophilic primary amino group on an ethyl chain. This unique combination of a rigid, hydrophobic moiety and a flexible, hydrophilic, and reactive tail imparts a distinct chemical personality to the molecule, making it a valuable synthetic intermediate.
1.1 Chemical Structure

-
IUPAC Name: 2-aminoethyl naphthalen-1-ylcarbamate
-
Molecular Formula: C₁₃H₁₄N₂O₂
-
Molecular Weight: 230.27 g/mol
Physicochemical Properties
Quantitative experimental data for 2-aminoethyl N-(1-naphthyl)carbamate is not extensively documented in publicly accessible literature. However, its properties can be inferred from its structure and compared to well-characterized analogues, most notably Carbaryl (1-naphthyl N-methylcarbamate), a widely studied insecticide.[1][2][3] The primary structural difference is the substitution on the carbamate nitrogen: an aminoethyl group in our target molecule versus a methyl group in Carbaryl. This change is expected to significantly increase polarity and water solubility.
| Property | Value for 2-aminoethyl N-(1-naphthyl)carbamate | Comparative Value for Carbaryl (1-naphthyl N-methylcarbamate) | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 230.27 g/mol | 201.22 g/mol | [4] |
| Appearance | Predicted to be a white to off-white solid | White to gray crystalline solid | [2] |
| Melting Point | Data not available | 142 °C (288 °F) | |
| Boiling Point | Data not available | Decomposes | |
| Water Solubility | Predicted to be higher than Carbaryl due to the primary amine | Very low (0.01% at 20°C) | [5] |
| LogP (Octanol/Water) | Data not available | 2.34 - 2.36 | [1][6] |
Synthesis and Purification
The synthesis of carbamates can be achieved through several established methodologies.[7] For a mono-protected diamine like 2-aminoethyl N-(1-naphthyl)carbamate, a highly effective and selective strategy involves the reaction of an appropriate electrophile with an excess of the diamine nucleophile.
3.1 Synthesis Strategy: The Rationale
The chosen synthetic route involves the reaction of 1-naphthyl isocyanate with a large excess of 1,2-ethanediamine . This strategy is predicated on statistical probability and reaction kinetics. By maintaining a high concentration of the diamine relative to the isocyanate, we ensure that an isocyanate molecule is far more likely to encounter an unreacted diamine molecule than a mono-substituted product molecule. This significantly minimizes the formation of the undesired symmetrically di-substituted urea byproduct, simplifying purification. This approach is superior to methods using a 1:1 stoichiometry, which would inevitably lead to a statistical mixture of products requiring challenging chromatographic separation.[8]
3.2 Detailed Experimental Protocol
-
Materials: 1-naphthyl isocyanate (1.0 eq), 1,2-ethanediamine (10.0 eq), Anhydrous Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1,2-ethanediamine (10.0 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice-water bath. This is a critical step to control the exothermicity of the reaction between the isocyanate and the amine.
-
Dissolve 1-naphthyl isocyanate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled diamine solution over 30 minutes using an addition funnel. A slow, controlled addition is essential to prevent localized heating and reduce side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This aqueous workup removes the excess, water-soluble ethylenediamine and any salt byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol with 1% triethylamine. The triethylamine is added to the eluent to prevent the protonation of the amine product on the acidic silica gel, which would otherwise cause significant band tailing and poor separation.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2-aminoethyl N-(1-naphthyl)carbamate as a solid.
-
3.3 Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-aminoethyl N-(1-naphthyl)carbamate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides orthogonal data points, leading to an unambiguous structural assignment.
4.1 Predicted Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. Aromatic protons on the naphthyl ring will appear in the downfield region (δ 7.4-8.0 ppm). The two methylene (-CH₂-) groups of the ethyl linker will likely appear as two distinct triplets around δ 3.0-3.5 ppm. The protons on the carbamate and amine nitrogens (NH and NH₂) will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by multiple signals in the aromatic region (δ 120-135 ppm) for the ten carbons of the naphthyl ring. The carbonyl carbon of the carbamate group will be a key diagnostic peak, expected around δ 155 ppm. The two methylene carbons will appear in the aliphatic region (δ 40-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.[9]
-
N-H Stretch: A sharp peak around 3350 cm⁻¹ for the secondary amine (carbamate N-H) and a broader set of peaks around 3300-3400 cm⁻¹ for the primary amine (-NH₂).
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[10]
-
N-H Bend (Amide II): A strong band around 1530-1550 cm⁻¹ resulting from N-H bending and C-N stretching.
-
Aromatic C-H/C=C: Multiple sharp peaks between 3000-3100 cm⁻¹ (C-H stretch) and 1500-1600 cm⁻¹ (C=C stretch).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is the preferred method. The spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 231.11. Key fragmentation pathways would likely involve the cleavage of the C-O bond or the C-N bond of the carbamate linker, leading to fragments corresponding to the naphthyl isocyanate cation or the aminoethyl cation.[11][12]
4.2 Analytical Confirmation Workflow
Caption: Workflow for the analytical characterization of the title compound.
Potential Applications and Biological Context
The chemical structure of 2-aminoethyl N-(1-naphthyl)carbamate strongly suggests potential biological activity, primarily as a cholinesterase inhibitor.
5.1 Acetylcholinesterase Inhibition
Carbamate-containing molecules are a well-established class of acetylcholinesterase (AChE) inhibitors.[13][14] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in nerve synapses, terminating the nerve signal. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, causing overstimulation of the nervous system. This is the mechanism of action for carbamate insecticides like Carbaryl.[2][3]
Given that 2-aminoethyl N-(1-naphthyl)carbamate shares the essential N-(1-naphthyl)carbamate pharmacophore with Carbaryl, it is highly likely to be a potent inhibitor of AChE. The carbamate group acts as a "pseudo-substrate" that carbamylates a serine residue in the active site of the enzyme, rendering it temporarily inactive. This inhibition is reversible, which typically results in lower mammalian toxicity compared to irreversible organophosphate inhibitors.
5.2 Utility as a Synthetic Building Block
Beyond its potential intrinsic bioactivity, the terminal primary amine serves as a versatile chemical handle. This group can be readily functionalized through a wide range of reactions (e.g., amidation, reductive amination, sulfonylation) to append other chemical moieties.[15] This makes 2-aminoethyl N-(1-naphthyl)carbamate an attractive scaffold for generating libraries of more complex molecules in drug discovery programs, for example, in the development of new therapeutics or probes for chemical biology. The synthesis in a related publication starts with this compound to attach another functional group, demonstrating its utility as an intermediate.[16]
5.3 Mechanism of Action Diagram
Caption: Inhibition of Acetylcholinesterase (AChE) by the carbamate compound.
Conclusion
2-aminoethyl N-(1-naphthyl)carbamate is a structurally intriguing molecule with significant potential. While comprehensive experimental data remains to be published, its properties and behavior can be reliably predicted based on established chemical principles and comparison with close analogues. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Its probable role as an acetylcholinesterase inhibitor and its utility as a functionalizable scaffold make it a compound of considerable interest for further investigation in the fields of toxicology, medicinal chemistry, and materials science.
References
-
PrepChem. Synthesis of 2-(vinyl sulfonamido)ethyl N-(1-naphthyl)carbamate. Available from: [Link]
-
Supporting Information for an unspecified article. Available from: [Link]
-
SciELO. Addition of N-(2-Aminoethyl)naphthalimide and Mercaptopropionic Acid to Increase the Stability of CsFAMA Perovskite Solar Cells. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. (2-Aminoethyl)carbamic acid. Available from: [Link]
-
The World of Protozoa, Rotifera, Nematoda and Oligochaeta. Carbamate insecticides. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Carbaril - the NIST WebBook. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Available from: [Link]
-
MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Available from: [Link]
-
FooDB. Showing Compound carbamate (FDB030713). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Available from: [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]
-
SpectraBase. Methyl N-[2-(1-naphthyl)ethyl]carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. Available from: [Link]
-
Journal of Pesticide Science. Biological Activity of New Aminosulfenyl Derivatives of the Methylcarbamate Insecticide, Carbofuran. Available from: [Link]
-
Stenutz. 1-naphthyl methylcarbamate. Available from: [Link]
-
National Pesticide Information Center. Carbaryl. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). Carbaryl - NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]
-
ResearchGate. Structure of carbaryl (1-naphthyl methylcarbamate; C 12 H 11 NO 2 ), as.... Available from: [Link]
-
Wikipedia. Carbaryl. Available from: [Link]
-
Wikipedia. Carbamate. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. N-(2-Aminoethyl)-1-naphthylacetamide. Available from: [Link]
-
ResearchGate. (PDF) Carbamates: Are they "Good" or "Bad Guys"?. Available from: [Link]
-
National Institute of Standards and Technology (NIST). IR Spectrum of Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]
-
Military Medical Science Letters. CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. Available from: [Link]
Sources
- 1. 1-naphthyl methylcarbamate [stenutz.eu]
- 2. npic.orst.edu [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Carbaril [webbook.nist.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbaryl [cdc.gov]
- 6. Carbamate insecticides [nies.go.jp]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Carbamate - Wikipedia [en.wikipedia.org]
- 14. mmsl.cz [mmsl.cz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. prepchem.com [prepchem.com]
